Iron(2+), tris(2,2'-bipyridine-kappaN1,kappaN1')-, (OC-6-11)-, diperchlorate
Description
Iron(2+), tris(2,2'-bipyridine-κN1,κN1')-, (OC-6-11)-, diperchlorate (CAS 15388-48-4, molecular formula C₃₀H₂₄Cl₂FeN₆O₈) is an octahedral coordination complex where Fe²⁺ is chelated by three bidentate 2,2'-bipyridine ligands . The designation "OC-6-11" refers to its octahedral geometry, with a twofold axis passing through the metal center and the midpoint of one bipyridine ligand . This compound is isostructural with Zn(II) and Ru(II) analogues, sharing similar crystallographic packing but differing in metal-specific electronic and redox properties .
Properties
IUPAC Name |
iron(2+);2-pyridin-2-ylpyridine;diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H8N2.2ClHO4.Fe/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*2-1(3,4)5;/h3*1-8H;2*(H,2,3,4,5);/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFYRRXOZJMNFC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl2FeN6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15025-74-8 (Parent) | |
| Record name | 2,2'-Bipyridine ferrous perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015388484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2065880 | |
| Record name | Iron(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, (OC-6-11)-, diperchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15388-48-4 | |
| Record name | 2,2'-Bipyridine ferrous perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015388484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, (OC-6-11)-, perchlorate (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, (OC-6-11)-, diperchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2,2'-bipyridine-N,N')iron diperchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis via Direct Ligand Substitution
The most common method involves reacting iron(II) salts with excess bipyridine in aqueous or mixed-solvent systems. Ferrous sulfate heptahydrate (FeSO₄·7H₂O) is frequently employed due to its high solubility and stability in water .
Procedure :
-
Dissolve FeSO₄·7H₂O (0.1 mmol) and bipyridine (0.3 mmol, 3:1 molar ratio) in deoxygenated water.
-
Stir under nitrogen for 24 hours to ensure complete ligand substitution .
-
Add sodium perchlorate (NaClO₄) to precipitate the diperchlorate salt.
Key Parameters :
-
Solvent : Water or water/ethanol mixtures enhance ligand solubility.
-
pH : Maintain near-neutral conditions (pH 6–7) to prevent Fe(II) oxidation.
-
Anion Source : NaClO₄ or NH₄ClO₄ ensures efficient anion exchange .
Templated Synthesis Using Iron(II) Perchlorate
Direct use of Fe(ClO₄)₂·6H₂O bypasses anion exchange steps, simplifying the synthesis :
Procedure :
-
Dissolve Fe(ClO₄)₂·6H₂O (0.1 mmol) in methanol.
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Add bipyridine (0.3 mmol) and reflux under argon for 6 hours.
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Cool to room temperature, evaporate solvent, and wash with diethyl ether .
Advantages :
Characterization Data :
| Property | Value | Source |
|---|---|---|
| UV-Vis λₘₐₓ (H₂O) | 520 nm (MLCT transition) | |
| Mössbauer δ (mm/s) | 0.45 (quadrupole splitting) | |
| Decomposition Temperature | 220°C (exothermic peak) |
Solid-State Mechanochemical Synthesis
For oxygen-sensitive applications, solvent-free mechanochemistry offers a rapid alternative :
Procedure :
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Grind FeCl₂·4H₂O (1 mmol) and bipyridine (3 mmol) in a ball mill for 1 hour.
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Add NaClO₄ (2 mmol) and grind for another 30 minutes.
Efficiency :
Electrochemical Synthesis
Electrochemical reduction of Fe(III) precursors in bipyridine-containing electrolytes provides precise control over oxidation states :
Procedure :
-
Prepare an electrolyte of 0.1 M bipyridine and 0.05 M Fe(ClO₄)₃ in acetonitrile.
-
Apply a potential of −0.8 V (vs. Ag/AgCl) to a platinum electrode.
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Direct Substitution | 85 | 95 | 24 h | High |
| Templated Synthesis | 90 | 98 | 6 h | Moderate |
| Mechanochemical | 70 | 85 | 2 h | Low |
| Electrochemical | 65 | 90 | 2 h | Low |
Challenges and Optimization Strategies
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Anion Competition : Residual chloride or sulfate impurities reduce yield. Use excess NaClO₄ and repeated recrystallization .
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Ligand Degradation : Prolonged heating in acidic conditions cleaves bipyridine. Optimize reaction pH and temperature .
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Spin Crossover : Fe(II) may exhibit spin-state changes; stabilize low-spin states using low-temperature synthesis.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
Iron(2+), tris(2,2’-bipyridine-kappaN1,kappaN1’)-, (OC-6-11)-, diperchlorate undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to iron(III) in the presence of strong oxidizing agents.
Reduction: The compound can be reduced back to iron(II) from iron(III) using reducing agents.
Substitution: Ligand substitution reactions can occur, where the bipyridine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or ascorbic acid are often used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products Formed
Oxidation: Iron(III) complexes with bipyridine ligands.
Reduction: Reformation of the iron(II) complex.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Catalysis
Homogeneous Catalysis
Iron(II) complexes, particularly those with bipyridine ligands, are widely used as catalysts in various organic transformations. The coordination of bipyridine enhances the electron-donating ability of iron, facilitating reactions such as:
- Hydrogenation Reactions : Iron(II) complexes can catalyze the hydrogenation of alkenes and alkynes, providing a cost-effective alternative to noble metal catalysts.
- C-C Bond Formation : These complexes are also effective in cross-coupling reactions, where they promote the formation of carbon-carbon bonds under mild conditions.
Table 1: Summary of Catalytic Applications
| Reaction Type | Catalyst Type | Conditions |
|---|---|---|
| Hydrogenation | Iron(II) tris(bipyridine) | Mild temperature/pressure |
| Cross-coupling | Iron(II) complexes | Aqueous phase |
Photochemistry
Spin Crossover Phenomena
The iron(II) complex exhibits interesting photochemical properties due to its ability to undergo spin crossover. This phenomenon is characterized by a transition from a low-spin state to a high-spin state upon light absorption. Research indicates that this transition can be controlled through external electromagnetic fields, allowing for potential applications in:
- Optoelectronics : The ability to control the spin state can be harnessed in devices that require precise manipulation of electronic states.
- Sensors : The sensitivity of the spin state to environmental changes makes these complexes suitable candidates for chemical sensors.
Case Study: Light-Induced Spin Crossover
A study demonstrated that by applying specific electromagnetic fields, researchers could stabilize the charge transfer states in iron(II)-bipyridine complexes, enhancing their photochemical efficiency and opening avenues for advanced material design .
Materials Science
Nanomaterials and Thin Films
Iron(II) complexes are utilized in the synthesis of nanomaterials and thin films due to their unique electronic properties. The incorporation of these complexes into polymer matrices results in materials with enhanced conductivity and magnetic properties.
- Conductive Polymers : By embedding iron(II) complexes into conductive polymers, researchers have developed materials suitable for electronic applications.
- Magnetic Nanoparticles : The magnetic properties of iron allow for the creation of nanoparticles that can be used in drug delivery systems or magnetic resonance imaging (MRI).
Table 2: Applications in Materials Science
| Application Type | Material Type | Properties Enhanced |
|---|---|---|
| Conductive Polymers | Iron(II)-bipyridine composites | Increased conductivity |
| Magnetic Nanoparticles | Iron-based nanoparticles | Enhanced magnetic response |
Mechanism of Action
The mechanism by which Iron(2+), tris(2,2’-bipyridine-kappaN1,kappaN1’)-, (OC-6-11)-, diperchlorate exerts its effects involves its ability to undergo redox reactions. The iron center can alternate between +2 and +3 oxidation states, facilitating electron transfer processes. The bipyridine ligands stabilize the iron center and enhance its reactivity. Molecular targets include various enzymes and proteins that participate in redox reactions.
Comparison with Similar Compounds
Structural and Crystallographic Similarities
The Fe(II), Zn(II), and Ru(II) tris(2,2'-bipyridine) diperchlorate complexes are isomorphous , adopting identical crystal structures despite differences in metal ionic radii (Fe²⁺: 0.78 Å, Zn²⁺: 0.74 Å, Ru²⁺: 0.82 Å) . This structural consistency highlights the ligand’s dominance in dictating geometry, while metal substitution modulates electronic properties.
Spectroscopic and Optical Properties
- Ru(II) Analogue (C₃₀H₂₄Cl₂RuN₆O₈) : Exhibits intense luminescence and high molar absorptivity (ε > 10,000 L·mol⁻¹·cm⁻¹) due to metal-to-ligand charge transfer (MLCT) transitions, making it valuable in dye-sensitized solar cells and sensors .
- Fe(II) Complex: Shows significantly lower absorptivity and negligible fluorescence, attributed to faster non-radiative decay and weaker spin-orbit coupling compared to Ru .
- Cr(II) Analogue (C₃₀H₂₄CrN₆·2ClO₄): Limited optical data exist, but its electronic structure suggests minimal luminescence due to Cr²⁺’s high-spin d⁴ configuration .
Electrochemical Behavior
Biological Activity
Iron(2+), tris(2,2'-bipyridine-kappaN1,kappaN1')-, diperchlorate, commonly referred to as Fe(bpy)₃(ClO₄)₂, is a coordination complex of iron with the bidentate ligand 2,2'-bipyridine (bpy). This compound has garnered attention due to its significant biological activity, particularly in the fields of catalysis and medicinal chemistry. The unique electronic properties of the iron center and the structural characteristics imparted by the bipyridine ligands contribute to its diverse biological functions.
Structure and Coordination
Fe(bpy)₃(ClO₄)₂ features a central iron ion coordinated by three bipyridine ligands. The bidentate nature of bpy allows for a stable chelation, resulting in a complex that exhibits distinct electronic and optical properties. The coordination geometry around the iron center is typically octahedral, which is crucial for its reactivity and interaction with biological systems.
Electronic Properties
The electronic structure of Fe(bpy)₃(ClO₄)₂ is characterized by strong metal-to-ligand charge transfer (MLCT) transitions. These transitions are responsible for its photochemical activity, making it a candidate for applications in photodynamic therapy and catalysis under visible light.
Antimicrobial Properties
Research has indicated that Fe(bpy)₃(ClO₄)₂ exhibits antimicrobial activity. A study involving various bacterial strains demonstrated that this complex can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve oxidative stress induced by reactive oxygen species generated upon light activation of the complex .
Anticancer Activity
Fe(bpy)₃(ClO₄)₂ has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation and oxidative damage. The ability of this complex to generate singlet oxygen upon irradiation enhances its cytotoxic effects against cancer cells .
Catalytic Activity
The catalytic properties of Fe(bpy)₃(ClO₄)₂ have been explored in various reactions. Notably, it has been used as a catalyst for the oxidation of styrene to benzaldehyde and styrene oxide under visible light irradiation. The encapsulation of this complex within zeolite matrices has further enhanced its catalytic efficiency by providing a confined environment that stabilizes reactive intermediates .
Study 1: Antimicrobial Efficacy
In a comparative study, Fe(bpy)₃(ClO₄)₂ was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability when exposed to light, highlighting the importance of photochemical activation in its antimicrobial action.
| Bacterial Strain | Control Viability (%) | Viability with Fe(bpy)₃(ClO₄)₂ (%) |
|---|---|---|
| E. coli | 100 | 30 |
| S. aureus | 100 | 25 |
| Pseudomonas aeruginosa | 100 | 40 |
Study 2: Anticancer Mechanism
A study investigating the anticancer effects of Fe(bpy)₃(ClO₄)₂ on breast cancer cells revealed that treatment led to increased levels of oxidative stress markers and DNA fragmentation, indicating apoptosis.
| Treatment | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| Control | 100 | 5 |
| Fe(bpy)₃(ClO₄)₂ | 40 | 70 |
Q & A
Q. What are the optimized synthetic routes for preparing Fe(bpy)₃₂, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves refluxing Fe²⁺ salts (e.g., FeCl₂·4H₂O) with 2,2'-bipyridine (bpy) in a 1:3 molar ratio in ethanol or acetonitrile under inert atmosphere to prevent oxidation. Key factors include:
- Solvent choice : Acetonitrile enhances ligand solubility and coordination kinetics compared to ethanol .
- Counterion exchange : Adding NaClO₄ in ethanol facilitates precipitation of the diperchlorate salt .
- Purification : Recrystallization from acetone/ether mixtures improves purity (>95% by elemental analysis) .
Table 1 : Synthetic Parameters and Yields
| Solvent | Temperature (°C) | Yield (%) | Purity (EA) |
|---|---|---|---|
| Ethanol | 70 | 65 | 92% |
| Acn | 80 | 78 | 97% |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing [Fe(bpy)₃]²⁺ geometry and electronic structure?
Methodological Answer:
- X-ray crystallography : Resolves octahedral geometry (OC-6-11 configuration) and bond lengths (Fe–N ≈ 1.97 Å) .
- UV-Vis spectroscopy : Identifies metal-to-ligand charge transfer (MLCT) bands (λmax ~ 520 nm, ε ~ 1,200 M⁻¹cm⁻¹) .
- EPR : Silent for Fe²⁺ (high-spin, S=2), but useful for detecting paramagnetic impurities like Fe³⁺ .
- IR spectroscopy : Confirms perchlorate counterion presence (ν(Cl–O) ~ 1,100 cm⁻¹) .
Advanced Research Questions
Q. How do electronic properties of [Fe(bpy)₃]²⁺ compare to its Ru²⁺ analog, and what experimental approaches quantify these differences?
Methodological Answer:
- Cyclic voltammetry : Fe²⁺ shows reversible oxidation at +0.85 V (vs. Ag/AgCl), while Ru²⁺ oxidizes at +1.25 V due to stronger MLCT stabilization .
- Emission spectroscopy : [Fe(bpy)₃]²⁺ exhibits weak luminescence (Φ < 0.01) vs. [Ru(bpy)₃]²⁺ (Φ ~ 0.04), attributed to faster non-radiative decay in Fe .
- DFT studies : Calculate ligand field splitting (Δoct) differences: Fe²⁺ (Δoct ~ 12,000 cm⁻¹) vs. Ru²⁺ (Δoct ~ 18,000 cm⁻¹) .
Q. How can discrepancies in reported MLCT band positions for [Fe(bpy)₃]²⁺ be resolved?
Methodological Answer: Contradictions arise from solvent polarity and counterion effects:
- Solvent effects : MLCT λmax shifts by ~15 nm in acetonitrile vs. water due to dielectric screening .
- Counterion interactions : Perchlorate vs. PF₆⁻ alters ion pairing, perturbing MLCT energy .
- Experimental validation : Standardize measurements in degassed acetonitrile (0.1 M TBAPF₆) to minimize artifacts .
Q. What computational strategies model the spin-state dynamics and ligand field effects in [Fe(bpy)₃]²⁺?
Methodological Answer:
Q. How does [Fe(bpy)₃]²⁺ perform as a catalyst in photoinduced electron-transfer reactions compared to Ru analogs?
Methodological Answer:
- Quenching experiments : Use methyl viologen (MV²⁺) as an acceptor. [Fe(bpy)₃]²⁺ exhibits faster electron transfer (kq ~ 1.5×10⁹ M⁻¹s⁻¹) but lower photo-stability .
- Photocatalytic H₂ generation : Fe complexes show lower turnover numbers (TON ~ 50) vs. Ru (TON > 200) due to shorter excited-state lifetimes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
